molecular formula C18H21N3O2 B7536124 N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide

Cat. No. B7536124
M. Wt: 311.4 g/mol
InChI Key: HGMMIJGSLKXFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent for various neurological disorders. MP-10 is a member of the piperidine class of compounds and has been shown to exhibit a unique mechanism of action that makes it a promising candidate for further investigation.

Mechanism of Action

N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, this compound increases the availability of dopamine in the brain, leading to increased dopamine signaling and improved cognitive function. Additionally, this compound has been shown to have an affinity for other neurotransmitter transporters, including the serotonin and norepinephrine transporters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased dopamine signaling, improved cognitive function, and reduced drug-seeking behavior. Additionally, this compound has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide for lab experiments is its high purity and yield, which makes it a reliable and consistent compound for use in research. Additionally, this compound has been extensively studied and has a well-established mechanism of action, making it a useful tool for investigating dopamine signaling and related pathways. However, one limitation of this compound is its high cost, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of the dopamine transporter based on the structure of this compound. Additionally, further investigation into the potential therapeutic uses of this compound for neurodegenerative diseases and drug addiction is warranted. Finally, research into the long-term effects of this compound on dopamine signaling and related pathways may provide valuable insights into its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide involves a multistep process that begins with the reaction of 2-methoxyphenylacetonitrile with piperidine in the presence of a base catalyst to form the intermediate 1-(2-methoxyphenyl)piperidine. This intermediate is then reacted with 4-chloronicotinoyl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable candidate for further research.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. This compound has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of these diseases. Additionally, this compound has been shown to have potential as a treatment for drug addiction and has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-5-3-2-4-16(17)21-12-8-15(9-13-21)20-18(22)14-6-10-19-11-7-14/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMMIJGSLKXFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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